Phosphonic acid, hydroxymethylene ester

Description

Phosphonic acid, hydroxymethylene ester refers to compounds with a hydroxymethylene (-CH(OH)-) group bridging two phosphonic acid moieties. A notable example is Hydroxymethanediphosphonic acid (HMDP), CAS 15468-10-7, with the molecular formula CH₆O₇P₂ . This compound is structurally characterized by a central hydroxymethylene group connecting two phosphonic acid units, enabling unique chemical and biological interactions.

HMDP and its derivatives, such as the technetium-99Tc complex (CAS 72945-61-0), are utilized in medical imaging (e.g., Osteoscan for bone scintigraphy) due to their affinity for hydroxyapatite in bone tissue . The hydroxymethylene group enhances stability and coordination with metal ions, making it valuable in radiopharmaceuticals . Additionally, its ester derivatives are explored as prodrugs to improve oral bioavailability of antiviral agents by masking phosphonate charges .

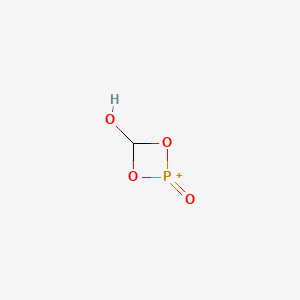

Structure

3D Structure

Properties

CAS No. |

41428-67-5 |

|---|---|

Molecular Formula |

CH2O4P+ |

Molecular Weight |

109.00 g/mol |

IUPAC Name |

2-oxo-1,3,2-dioxaphosphetan-2-ium-4-ol |

InChI |

InChI=1S/CH2O4P/c2-1-4-6(3)5-1/h1-2H/q+1 |

InChI Key |

YDUQHOPUQFCHBD-UHFFFAOYSA-N |

Canonical SMILES |

C1(O[P+](=O)O1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphonic acid, hydroxymethylene ester can be synthesized through several methods. The most common synthetic routes include the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation . These methods involve the transformation of P–H bonds into P-heteroatom bonds, which are crucial for the formation of the desired ester .

Industrial Production Methods: Industrial production of this compound typically involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which employs bromotrimethylsilane followed by methanolysis . These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Phosphonic acid, hydroxymethylene ester undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the unique structural properties of the compound, particularly the presence of the P=O double bond and hydroxy groups.

Common Reagents and Conditions: Common reagents used in these reactions include acyl chlorides, bromotrimethylsilane, and hydrochloric acid . The reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures.

Major Products: The major products formed from these reactions include phosphonic acid derivatives, which are valuable intermediates in the synthesis of biologically active compounds and coordination polymers .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Phosphonic acids have been extensively studied for their antiviral and antimicrobial properties. Research indicates that phosphonic acid derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as exhibit antiviral activity against viruses like Hepatitis C and Influenza A. The mechanism often involves interference with viral replication processes.

| Compound Type | Target Organism | Activity |

|---|---|---|

| Phosphonic acid derivatives | E. coli | Inhibition of growth |

| Phosphonic acid derivatives | S. aureus | Inhibition of growth |

| Phosphonate esters | Hepatitis C virus | Reduction in viral replication |

Case Study: Antiviral Activity

A study published in the Beilstein Journal demonstrated that phosphonate esters significantly reduced Hepatitis C virus replication in vitro, suggesting their potential as therapeutic agents against viral infections .

Agriculture

Herbicides and Plant Growth Regulators

Phosphonic acid derivatives are increasingly being used in agriculture as herbicides and plant growth regulators. Their ability to mimic natural phosphates allows them to interfere with plant metabolic processes, promoting or inhibiting growth.

Case Study: Herbicidal Activity

Research has shown that certain phosphonic acid esters exhibit selective herbicidal activity against specific weed species while being less toxic to crops, making them valuable in integrated pest management strategies .

Materials Science

Surface Functionalization and Coatings

Phosphonic acids are utilized for surface functionalization in materials science. Their ability to form strong bonds with metal oxides makes them suitable for creating protective coatings and enhancing the properties of various materials.

| Application | Description |

|---|---|

| Surface coatings | Improve corrosion resistance and adhesion properties |

| Hybrid materials | Enhance mechanical strength and thermal stability |

Case Study: Coating Applications

A study highlighted the use of phosphonic acids in creating durable coatings for metal surfaces, demonstrating improved resistance to corrosion compared to traditional coatings .

Environmental Science

Water Treatment Agents

Phosphonic acids are also employed in water treatment processes due to their effectiveness in chelating metal ions and preventing scale formation. They are increasingly favored over traditional phosphates due to lower environmental impact.

| Application | Functionality |

|---|---|

| Water softening agents | Inhibit precipitation of hardness-causing minerals |

| Scale inhibitors | Prevent deposition on pipes and equipment |

Case Study: Water Treatment Efficacy

Research conducted on aminomethylenephosphonates showed that these compounds effectively reduce phosphorus release into the environment while maintaining high efficiency in water treatment applications .

Mechanism of Action

The mechanism of action of phosphonic acid, hydroxymethylene ester involves the formation of an adsorptive protective layer on surfaces, particularly metals . This layer can be connected to the surface through chemical bonds (chemical adsorption) or physical forces (physical adsorption). The compound acts as a mixed-type inhibitor, controlling both anodic and cathodic reactions .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares HMDP with key phosphonic acid derivatives:

Key Differences

Functional Groups :

- HMDP features a hydroxymethylene bridge , enhancing metal coordination and enzymatic inhibition .

- EDTMP and DET-PMP contain polyamine backbones , improving binding to calcium and heavy metals .

- HEDP has a hydroxyethylidene group , optimizing stability under high-temperature and acidic conditions .

Biological Activity: HMDP’s technetium complex is critical in bone imaging, while EDTMP-modified liposomes show enhanced bone-targeting efficiency (AUC 3.81× higher than controls) . HMDP-based prodrugs exhibit superior oral absorption compared to non-esterified phosphonates due to charge masking .

Industrial Use :

Stability and Reactivity

- HMDP esters undergo hydrolysis to release active phosphonic acids, a property exploited in prodrug design . Conversion of esters to acids shifts fluorescence emission by ~50 nm, indicating conformational changes .

- EDTMP exhibits pH-dependent stability, with optimal bone binding at physiological pH (7.4) .

Regulatory and Environmental Considerations

- HEDP is listed in the U.S. Code of Federal Regulations (40 CFR 721.10412) for significant new use restrictions .

Biological Activity

Phosphonic acid derivatives, particularly hydroxymethylene esters, have garnered significant attention due to their diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of phosphonic acid, hydroxymethylene ester.

Overview of this compound

Phosphonic acids are characterized by the presence of a phosphorus atom bonded to a carbon atom through a carbon-phosphorus bond. Hydroxymethylene esters represent a subclass where hydroxymethyl groups are attached to the phosphonic acid structure, enhancing their biological activity and solubility.

Antimicrobial Properties

Phosphonic acid derivatives have shown promising antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit bacterial growth and exhibit activity against multidrug-resistant strains:

- Mechanism of Action : The antimicrobial action is primarily attributed to the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways. For example, phosphonate prodrugs have demonstrated enhanced efficacy in treating infections caused by resistant bacteria like Escherichia coli and Staphylococcus aureus .

-

Case Studies :

- A study evaluated the effectiveness of phosphonate prodrugs in whole-cell tuberculosis assays, revealing over a 50-fold increase in activity compared to standard treatments .

- Another investigation highlighted the use of phosphonic acid derivatives in combating viral infections, particularly HIV, where lipid-modified prodrugs exhibited over 10,000-fold improvements in antiviral activity .

Antitumor Activity

Phosphonic acid derivatives also show potential as antitumor agents. Their ability to interfere with cellular signaling pathways can lead to apoptosis in cancer cells:

- Research Findings :

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : These compounds can act as enzyme inhibitors, blocking key metabolic pathways essential for pathogen survival.

- Cell Membrane Disruption : They may integrate into bacterial membranes, altering permeability and leading to cell lysis.

- Prodrug Activation : Many phosphonate derivatives function as prodrugs that require enzymatic activation to release the active moiety within target cells .

Data Table: Biological Activities of Phosphonic Acid Derivatives

Q & A

Q. What are the standard synthetic routes for preparing phosphonic acid esters, such as hydroxymethylene derivatives, and how are they characterized?

The Michaelis-Arbuzow reaction is a common method for synthesizing phosphonic acid esters. This involves reacting alkyl halides with trialkyl phosphites, followed by hydrolysis to yield phosphonic acids. For hydroxymethylene derivatives, phosphonic esters can be cleaved using bromotrimethylsilane (BTMS) to generate the free acid, as demonstrated in the synthesis of PBI-PA with a 17% overall yield . Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy to confirm ester-to-acid conversion and elemental analysis for purity assessment.

| Synthetic Method | Conditions | Yield | Characterization Tools |

|---|---|---|---|

| Michaelis-Arbuzow Reaction | Alkyl halide + trialkyl phosphite | Variable | NMR, IR, elemental analysis |

| BTMS Cleavage | Bromotrimethylsilane, H₂O | 17% (reported) | NMR, precipitation analysis |

Q. How are phosphonic acid esters hydrolyzed to their corresponding acids, and what factors influence reaction efficiency?

Hydrolysis of phosphonic acid esters (e.g., hydroxymethylene derivatives) is achieved using strong acids (6 N HCl) or silylating agents like BTMS. Reaction efficiency depends on steric hindrance, ester substituents, and hydrolysis duration. For example, prolonged HCl treatment (overnight) is required for complete hydrolysis of bulky esters . BTMS offers milder conditions but requires careful stoichiometric control to avoid side reactions .

Advanced Research Questions

Q. How can contradictory spectroscopic data in phosphonic acid ester synthesis be resolved?

Contradictions in purity or spectroscopic results often arise from incomplete ester cleavage or anhydride formation during synthesis. For example, phosphonic acid dichloride condensations may yield impure anhydrides, as observed in studies where NMR revealed residual ester peaks despite elemental analysis suggesting purity . To resolve this:

- Use tandem techniques (e.g., HPLC-NMR) for real-time reaction monitoring.

- Optimize purification steps (e.g., recrystallization in non-polar solvents).

Q. What strategies improve the yield of hydroxymethylene phosphonic acid derivatives in multi-step syntheses?

Key strategies include:

- Catalyst Optimization : Transition-metal catalysts (e.g., Pd) for C-P bond formation.

- Protection/Deprotection : Temporary protection of hydroxyl groups to prevent side reactions.

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Evidence from flame-retardant synthesis shows that nitrogen-containing phosphonic esters achieve higher yields (up to 85%) when reaction pH is maintained at 6–7 .

Q. How are phosphonic acid esters applied in biomedical imaging, and what methodological challenges exist?

Hydroxymethylene phosphonic acid derivatives form stable complexes with radionuclides like technetium-99m (e.g., Osteoscan®), used in bone imaging. Challenges include:

- Radiolabeling Efficiency : Competing ligands in biological media reduce labeling yields.

- Stability : Hydrolysis in vivo requires ester groups with tailored hydrophobicity .

| Application | Methodological Consideration | Reference |

|---|---|---|

| Technetium-99m Complexation | Ligand-to-metal ratio optimization | |

| In Vivo Stability | Hydrophobic ester functionalization |

Q. What role do phosphonic acid esters play in flame-retardant formulations, and how is their efficacy validated?

Phosphonic acid esters act as gas-phase flame inhibitors by releasing phosphoric acid under heat, forming a char layer. Advanced validation methods include:

- Cone Calorimetry : Measures heat release rate (HRR) and smoke production.

- Thermogravimetric Analysis (TGA) : Quantifies thermal degradation thresholds. Modified GreenScreen® assessments highlight nitrogen-containing esters (e.g., N,N-bis-(2-hydroxylethyl) derivatives) as low-toxicity alternatives .

Data Contradiction Analysis

Q. Why do some studies report high phosphonic acid ester purity via elemental analysis but low purity via NMR?

Discrepancies arise from:

- Anhydride Formation : Condensation byproducts (e.g., R-P=O-O-P-R) may not affect elemental composition but appear as impurities in NMR .

- Residual Solvents : Traces of polar solvents (e.g., DMF) can skew NMR spectra without impacting elemental data.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.